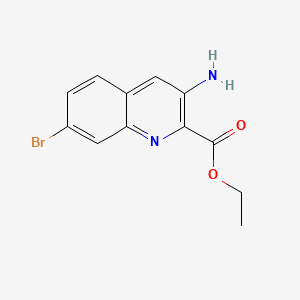

Ethyl 3-amino-7-bromoquinoline-2-carboxylate

Vue d'ensemble

Description

Ethyl 3-amino-7-bromoquinoline-2-carboxylate is a chemical compound with the molecular formula C12H11BrN2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Méthodes De Préparation

The synthesis of Ethyl 3-amino-7-bromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives followed by esterification and amination reactions. One common synthetic route includes:

Bromination: Quinoline is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Esterification: The brominated quinoline is then esterified with ethyl chloroformate or ethyl bromoacetate under basic conditions to form the ethyl ester.

Amination: Finally, the ester is aminated using ammonia or an amine source to introduce the amino group at the desired position.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Ethyl 3-amino-7-bromoquinoline-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.

Oxidation Reactions: Oxidation of the amino group can be achieved using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 3-amino-7-bromoquinoline-2-carboxylate is being investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.

- Anticancer Activity : In vitro studies have demonstrated that this compound significantly inhibits the growth of various cancer cell lines. For instance, it has shown an IC₅₀ value of approximately 5 μM against MCF-7 breast cancer cells, inducing apoptosis through mitochondrial pathways and increasing reactive oxygen species levels within the cells.

- Antimicrobial Properties : The compound exhibits notable antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL depending on the strain tested.

Biological Studies

The unique structural features of this compound allow it to interact with various biological targets:

- Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in disease pathways, such as lactate dehydrogenase A (LDHA), which is crucial for cancer metabolism. This inhibition can lead to reduced lactate levels in tumors, thus potentially impairing tumor growth.

Material Science

Due to its electronic properties, this compound is explored for applications in material science:

- Organic Semiconductors : The compound's unique electronic structure makes it suitable for developing organic semiconductors, which are essential for various electronic devices.

Case Study 1: Anticancer Activity

A study reported that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells. The mechanism involved apoptosis induction via increased oxidative stress within the cells, highlighting its potential as an anticancer therapeutic agent.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that this compound effectively inhibited common bacterial strains. The compound's MIC values indicate strong antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural components:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 3-aminoquinoline-2-carboxylate | Lacks bromine; lower reactivity | Moderate antimicrobial |

| Ethyl 7-bromoquinoline-2-carboxylate | Different position of bromine; variable activity | Reduced anticancer potential |

| This compound | Presence of both amino and bromo groups | High anticancer and antimicrobial activity |

This table illustrates how variations in structure can significantly impact the biological efficacy of related compounds.

Mécanisme D'action

The mechanism of action of Ethyl 3-amino-7-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The bromine and amino groups play crucial roles in binding to these targets, affecting their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Ethyl 3-amino-7-bromoquinoline-2-carboxylate can be compared with other quinoline derivatives such as:

Ethyl 3-aminoquinoline-2-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.

Ethyl 7-bromoquinoline-2-carboxylate:

3-Aminoquinoline: A simpler structure without the ester and bromine functionalities, leading to different chemical properties and uses.

The presence of both the bromine and amino groups in this compound makes it unique and versatile for various applications.

Activité Biologique

Ethyl 3-amino-7-bromoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline ring system with an ethyl ester and an amino group, contributing to its unique chemical reactivity. The presence of the bromine atom enhances its biological activity by potentially increasing lipophilicity and altering the electronic properties of the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀BrN₃O₂ |

| Molecular Weight | 284.12 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit key enzymes involved in metabolic pathways, such as lactate dehydrogenase A (LDHA) , which is crucial for cancer cell metabolism. The inhibition of LDHA can lead to reduced lactate production and altered energy metabolism, making it a promising target for anticancer therapies .

Antimicrobial Properties

Several studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibits a broad spectrum of activity, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Research indicates that it induces apoptosis in cancer cells through several pathways:

- Inhibition of LDHA : As mentioned earlier, targeting LDHA reduces lactate levels, which is often elevated in tumors.

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes .

A study reported that derivatives of this compound exhibited IC₅₀ values lower than 10 μM against various cancer cell lines, indicating strong potency .

Case Studies

- Study on Anticancer Activity : In vitro studies revealed that this compound significantly inhibited the growth of breast cancer cell lines (MCF-7) with an IC₅₀ value of approximately 5 μM. The compound triggered apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) within the cells .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL depending on the strain tested.

Structure-Activity Relationship (SAR)

The presence of both the amino and bromine groups in this compound is critical for its biological activity. Comparisons with similar compounds highlight the importance of these substituents:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 3-aminoquinoline-2-carboxylate | Lacks bromine; lower reactivity | Moderate antimicrobial |

| Ethyl 7-bromoquinoline-2-carboxylate | Different position of bromine; variable activity | Reduced anticancer potential |

Propriétés

IUPAC Name |

ethyl 3-amino-7-bromoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-9(14)5-7-3-4-8(13)6-10(7)15-11/h3-6H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKVUBKBFDPSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719243 | |

| Record name | Ethyl 3-amino-7-bromoquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260807-99-5 | |

| Record name | Ethyl 3-amino-7-bromoquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.